![molecular formula C29H24N2O4S B301427 ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301427.png)
ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug development, and material science.
Wirkmechanismus
The exact mechanism of action of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase cascade and downregulating the expression of various anti-apoptotic proteins. Additionally, it has been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to possess potent anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits significant anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, there is a need to develop more efficient synthesis methods for this compound to facilitate its use in various research applications.
Synthesemethoden
The synthesis of Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate involves a multi-step process that includes the reaction of 2-cyanophenylboronic acid with 4-methylaniline in the presence of a palladium catalyst to form 2-(4-methylanilino)phenylboronic acid. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the corresponding ketone, which is then reacted with ethyl 2-amino-3-thiophenecarboxylate to yield Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl (ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to exhibit potent anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate |
---|---|
Molekularformel |
C29H24N2O4S |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
ethyl (5Z)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C29H24N2O4S/c1-3-34-29(33)26-27(32)25(36-28(26)31-23-14-12-19(2)13-15-23)16-20-8-6-7-11-24(20)35-18-22-10-5-4-9-21(22)17-30/h4-16,31H,3,18H2,1-2H3/b25-16- |
InChI-Schlüssel |
WGXABTYSVYHHNP-XYGWBWBKSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(S/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3C#N)/C1=O)NC4=CC=C(C=C4)C |
SMILES |
CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)C1=O)NC4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=CC2=CC=CC=C2OCC3=CC=CC=C3C#N)C1=O)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.